1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}piperidine-4-carboxamide
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Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. The IUPAC name provides a systematic way of naming chemical substances. The molecular formula gives the types and numbers of atoms in a molecule, while the structural formula shows the arrangement of the atoms .
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
This involves determining the physical arrangement of atoms in a molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and electron microscopy .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the mechanism of the reaction, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, chemical stability, and reactivity .Scientific Research Applications
Synthesis and Derivative Formation
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}piperidine-4-carboxamide is involved in the synthesis of novel heterocyclic compounds. For example, research has documented the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols and other fused heterobicycles, demonstrating its utility in creating new chemical entities with potential biological activities (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Functionalization and Reaction Studies
In the realm of chemical transformations, this compound has been used in studies exploring unexpected transformation reactions. One study involved the cyclization reaction of N-(4-chlorophenyl)-β-alanine, leading to the formation of various tetrahydropyridine, dihydropyrazolone, and oxazole derivatives (Anusevičius et al., 2014).
Antimicrobial Activity Exploration
There is research focusing on the design and synthesis of analogues involving this compound, particularly targeting antimicrobial activities. For instance, Thiazole-aminopiperidine hybrid analogues were designed and evaluated for their in vitro activity against Mycobacterium tuberculosis, highlighting the compound's potential in antimicrobial drug discovery (Jeankumar et al., 2013).
Potential in Anticancer Research
Additionally, this compound's derivatives have been investigated for their potential as anticancer agents. For example, the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which are mitotic inhibitors with significant antitumor activity, has been documented (Temple, Rose, Comber, & Rener, 1987).
Exploring Mechanisms of Drug Interactions
The compound also plays a role in understanding the molecular interaction of antagonists with receptors. For instance, studies on the CB1 cannabinoid receptor have utilized analogues of this compound to understand the binding interactions and conformational dynamics of receptor antagonists (Shim et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N8O2/c31-21-6-5-19(29-11-2-9-24-29)27-30(21)14-10-23-22(32)16-7-12-28(13-8-16)20-15-17-3-1-4-18(17)25-26-20/h2,5-6,9,11,15-16H,1,3-4,7-8,10,12-14H2,(H,23,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOAGCHDWBPLFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCC(CC3)C(=O)NCCN4C(=O)C=CC(=N4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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